

Lead Optimization in Drug Discovery Using Ethyl 2-methylnicotinate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Ethyl 2-methylnicotinate** as a versatile scaffold in lead optimization for drug discovery. We will explore its application in the development of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, providing structured data, detailed experimental methodologies, and visual workflows to guide researchers in this field.

Introduction to Lead Optimization with Ethyl 2-methylnicotinate

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.^[1] **Ethyl 2-methylnicotinate**, a derivative of nicotinic acid (Vitamin B3), serves as an excellent starting point for lead optimization due to its modifiable structure. The pyridine core is a common motif in many biologically active compounds, and the ester and methyl groups on the ring provide handles for chemical modification to explore structure-activity relationships (SAR).^{[2][3]} Derivatives of nicotinic acid have shown a wide range of biological activities, including lipid-lowering, anti-inflammatory, antimicrobial, and anticancer effects.^{[4][5][6]}

This document will focus on three key therapeutic areas where derivatives of **Ethyl 2-methylnicotinate** show promise: oncology (specifically as VEGFR-2 inhibitors), infectious

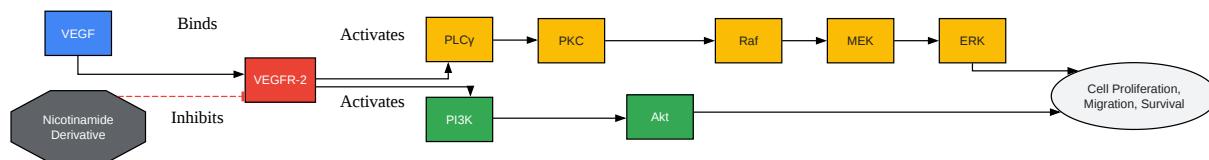
diseases, and inflammation.

Application 1: Development of Novel VEGFR-2 Inhibitors for Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.^[5] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy. Nicotinamide-based compounds, which can be synthesized from **Ethyl 2-methylnicotinate**, have emerged as potent VEGFR-2 inhibitors.^{[7][8]}

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Key pathways activated include the PLC γ -PKC-MAPK and the PI3K-Akt pathways.^[9]



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Caption: VEGFR-2 Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

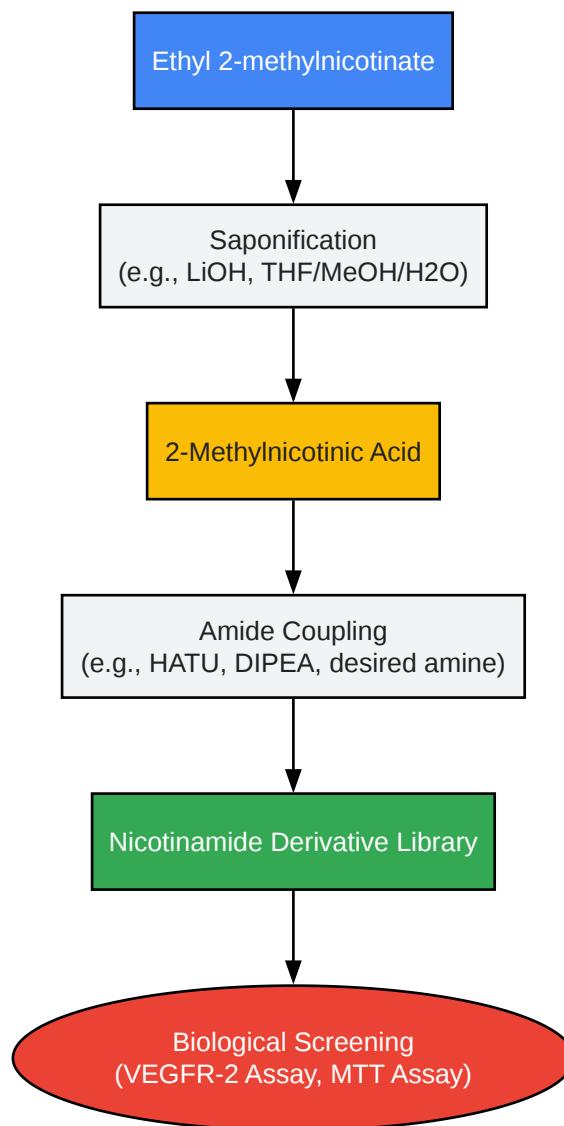
The following table summarizes the *in vitro* activity of a series of nicotinamide derivatives, which can be conceptually derived from an **Ethyl 2-methylnicotinate** scaffold, against VEGFR-2 and cancer cell lines.

Compound ID	R-Group Modification	VEGFR-2 IC ₅₀ (nM) [8]	HCT-116 IC ₅₀ (μM) [8]	HepG-2 IC ₅₀ (μM) [8]
6	(Structure A)	60.83	9.3	7.8
7	(Structure B)	129.30	15.6	11.4
10	(Structure C)	63.61	10.2	9.1
Sorafenib	(Reference Drug)	53.65	4.5	3.9

(Note: The specific R-group structures A, B, and C are proprietary to the cited research and are described therein. This table illustrates the format for presenting such data.)

Experimental Protocols

This workflow outlines the general steps to synthesize nicotinamide-based VEGFR-2 inhibitors starting from **Ethyl 2-methylNicotinate**.



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Caption: General Synthetic Workflow.

- Dissolve **Ethyl 2-methylnicotinate** (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:1:1 ratio).
- Add lithium hydroxide (LiOH) (e.g., 1.5 eq) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
- Acidify the aqueous residue with 1N HCl to pH ~4-5.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methylnicotinic acid.
- Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Add the test compound (at various concentrations) and recombinant human VEGFR-2 enzyme to the wells of a 96-well plate.
- Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
- Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability and determine the IC₅₀ value.

Application 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Nicotinic acid and its derivatives have been reported to possess antibacterial and antifungal properties.^[6] **Ethyl 2-methylnicotinate** provides a scaffold for the synthesis of novel compounds with potential antimicrobial activity.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of nicotinic acid hydrazide derivatives against various microbial strains.

Compound ID	R-Group Modification	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)	C. albicans MIC (µg/mL)
NC 3	(Structure D)	>1 mM	0.016 mM	>1 mM
NC 4	(Structure E)	>1 mM	>1 mM	<1 mM
NC 5	(Structure F)	0.03 mM	>1 mM	>1 mM

(Note: The specific R-group structures D, E, and F are proprietary to the cited research and are described therein. This table illustrates the format for presenting such data.)^[10]

Experimental Protocol

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5×10^8 CFU/mL).

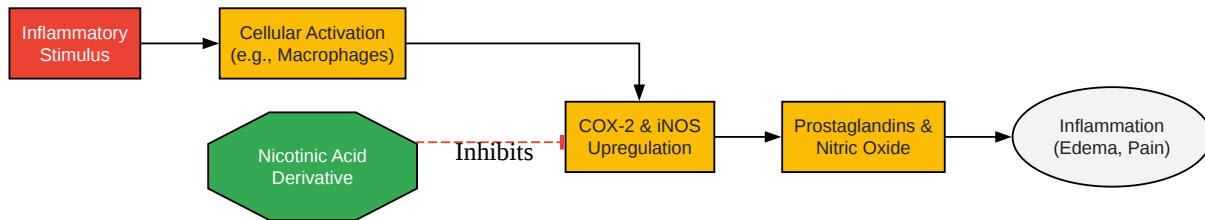
- Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application 3: Development of Novel Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid is known to have anti-inflammatory properties, and its derivatives are being explored as potential anti-inflammatory drugs.^[4]

Logical Relationship in Anti-inflammatory Drug Action

The anti-inflammatory effects of many drugs, including those potentially derived from **Ethyl 2-methylnicotinate**, often involve the inhibition of key inflammatory mediators like prostaglandins and cytokines.



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Caption: Anti-inflammatory Mechanism of Action.

Quantitative Data for Anti-inflammatory Activity

The following table shows the *in vivo* anti-inflammatory activity of a synthesized compound in a carrageenan-induced paw edema model.

Compound	Dose (mg/kg)	% Inhibition of Edema (at 3h)
MAK01	10	33.3 ± 0.77
20	34.7 ± 0.74	
30	40.58 ± 0.84	

(Note: Compound MAK01 is a pivalate-based Michael product and is used here as an illustrative example of data presentation for anti-inflammatory assays.)[11]

Experimental Protocol

- Fast male Wistar rats overnight with free access to water.
- Administer the test compound or vehicle (e.g., saline) orally or intraperitoneally at a predetermined time before carrageenan injection.
- Induce inflammation by injecting a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
- Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Pharmacokinetics in Lead Optimization

Assessing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of lead compounds is crucial for their development into viable drugs. While specific pharmacokinetic data for derivatives of **Ethyl 2-methylNicotinate** are not extensively available in the public domain, it is a critical aspect of the lead optimization process. *In vivo* studies in animal models are necessary to determine parameters such as bioavailability, half-life,

clearance, and volume of distribution.[9] These studies help in understanding how the chemical modifications to the **Ethyl 2-methylnicotinate** scaffold affect the drug's behavior in a biological system.

Conclusion

Ethyl 2-methylnicotinate is a valuable and versatile starting material for the synthesis of diverse compound libraries in the lead optimization phase of drug discovery. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships to develop potent and selective inhibitors for various therapeutic targets. The protocols and data presented herein provide a framework for researchers to utilize **Ethyl 2-methylnicotinate** in their drug discovery efforts, with potential applications in oncology, infectious diseases, and inflammatory conditions. Further investigation into the in vivo efficacy and pharmacokinetic profiles of novel derivatives is warranted to translate these promising scaffolds into clinical candidates.

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